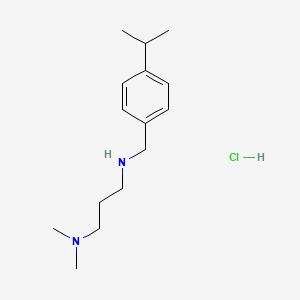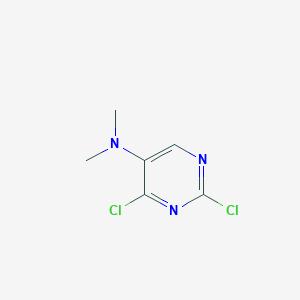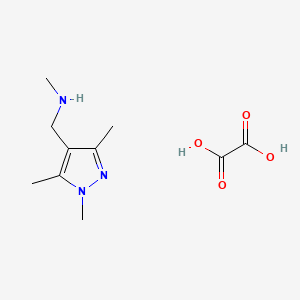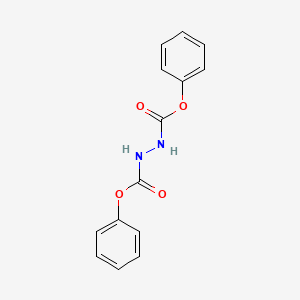
1,2-Bisphenyloxycarbonylhydrazine
Vue d'ensemble
Description
1,2-Bisphenyloxycarbonylhydrazine is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential in Regional Chemotherapy and as Alkylating Agents
1,2-Bis(sulfonyl)-1-alkylhydrazines, closely related to 1,2-Bisphenyloxycarbonylhydrazine, demonstrate a predictable kinetic of decomposition, making them candidates for regional chemotherapy. Modifications to the sulfonyl moiety affect their half-life and potential as alkylating agents (Penketh, Shyam, & Sartorelli, 1994).
Antineoplastic Activity Against Leukemia
1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazines, with a similar structure, have shown significant antineoplastic activity against L1210 leukemia in mice. These compounds were conceived as prodrugs and show potential in treating multidrug-resistant tumors (Shyam, Penketh, Loomis, & Sartorelli, 1998).
Insecticide Development
Bisacylhydrazines, including compounds similar to this compound, have been used to develop novel insecticides that mimic insect growth and developmental hormones. These have shown selectivity for lepidopteran pests and are safe for beneficial insects, offering an ecologically friendly pest control option (Dhadialla, Carlson, & Le, 1998).
Corrosion Inhibition in Steel
Derivatives like 3,6-bis(2-methoxyphenyl)-1,2-dihydro-1,2,4,5-tetrazine have been studied for their role in inhibiting corrosion in steel, particularly in acidic media. These compounds have shown effective corrosion inhibition properties, providing insights into materials protection (Elkadi, Mernari, Traisnel, Bentiss, & Lagrenée, 2000).
Chemical Interactions and Derivative Formation
The interaction of 1,2-bishydroxylamines with 1,2-dicarbonyl compounds, which are structurally related to this compound, leads to the formation of various derivatives, highlighting the chemical versatility and potential applications in synthetic chemistry (Mazhukin, Tikhonov, Volodarskii, & Konovalova, 1993).
Synthesis of New Compounds with Antitumor Properties
The synthesis of 2-(aminocarbonyl)-1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazines has led to compounds capable of producing cures in mice bearing L1210 leukemia. Their pronounced activity against a spectrum of tumors makes them potential candidates for cancer therapy (Shyam, Penketh, Loomis, Rose, & Sartorelli, 1996).
Propriétés
IUPAC Name |
phenyl N-(phenoxycarbonylamino)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-13(19-11-7-3-1-4-8-11)15-16-14(18)20-12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEMOMMJSLAZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NNC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4S)-2-Ethyl-2,6-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid](/img/structure/B7984167.png)
![(1R,4S)-2-(cyclopropylmethyl)-2,6-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid](/img/structure/B7984175.png)

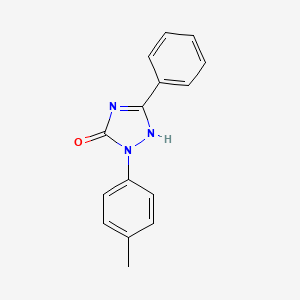
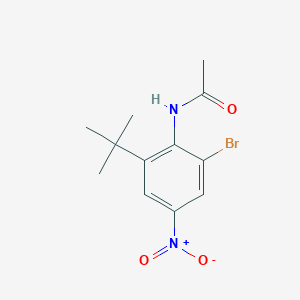
![(3R,4S)-rel-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4'-fluoro-[1,1'-biphenyl]-4-yl)piperidine hydrochloride](/img/structure/B7984216.png)
